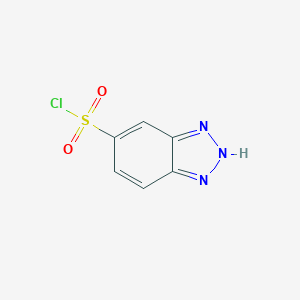

1H-苯并三唑-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Benzotriazole-6-sulfonyl Chloride is a compound that is related to a family of benzotriazole derivatives, which are known for their various applications in organic synthesis. While the specific compound 1H-Benzotriazole-6-sulfonyl Chloride is not directly mentioned in the provided papers, there are several related compounds that can give us insight into its potential characteristics and uses. For instance, benzotriazole derivatives are often used as intermediates in the synthesis of more complex molecules, as well as in the activation of carboxylic acids .

Synthesis Analysis

The synthesis of related benzotriazole compounds involves various methods, including the use of ionic liquids as catalysts for the synthesis of tetrahydropyridine , and the sequential Rh-catalyzed amidation and oxidation for the formation of 2-aryl-2H-benzotriazoles . Additionally, 1H-Benzotriazol-1-yl methanesulfonate has been used as a regioselective N-mesylating reagent, indicating the versatility of benzotriazole derivatives in selective functional group transformations .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. For example, the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate features a benzothiazole moiety inclined to the 6-amidine group, with the entire assembly interconnected by hydrogen bonds into a three-dimensional network . This suggests that 1H-Benzotriazole-6-sulfonyl Chloride could also exhibit interesting structural characteristics conducive to forming bonds with other molecules.

Chemical Reactions Analysis

Benzotriazole derivatives participate in a variety of chemical reactions. Benzotriazol-1-yl-sulfonyl azide, for example, is used for diazotransfer and the preparation of azidoacylbenzotriazoles, which are useful for various acylations . Similarly, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . These reactions demonstrate the reactivity of the sulfonyl and benzotriazole groups, which is likely to be relevant for 1H-Benzotriazole-6-sulfonyl Chloride as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be inferred from their synthesis and reactions. For instance, the preparation of Benzothiazole-2-sulfonyl Chloride involves the use of sodium hypochlorite and low temperatures, suggesting that the sulfonyl chloride group is reactive and requires controlled conditions for handling . The solubility, stability, and reactivity of these compounds are important for their application in organic synthesis, as seen in the use of 1,3-disulfonic acid benzimidazolium chloride as a recyclable catalyst .

科学研究应用

合成o-磺胺基三氮唑苯

1H-苯并三唑衍生物,特别是1,1'-磺酰基双(苯并三唑),已被用于合成o-磺胺基三氮唑苯和N-磺酰基苯并三唑。这些化合物是通过与二级胺反应而实现的,展示了该化学物质在温和条件下创建磺胺基和苯并三唑衍生物的实用性(Katritzky et al., 2007)。

碳水化合物醇转化

另一个重要的应用涉及将碳水化合物醇进行氯代脱羟基化,以产生氯化物衍生物。该过程采用苯并三唑-1-磺酸酯,表明其在促进取代反应方面的作用,从而导致生物活性化合物或手性合成子的形成,而不会产生副产物(Azad & Saxena, 2013)。

重氮转移和偶氮酰苯并三唑的制备

苯并三唑-1-基磺酰叠氮,1H-苯并三唑-6-磺酰氯的衍生物,已被确认为一种高效的重氮转移试剂。该化合物促进了N-(α-偶氮酰)苯并三唑的合成,这对于各种酰化反应至关重要,包括酰胺、偶氮保护肽、酯、酮和硫酯。该试剂提供了一种稳定、结晶和易得的选择,用于合成各种偶氮化合物和重氮化合物(Katritzky et al., 2010)。

抗菌剂合成

对取代苯并三唑衍生物的研究已经导致了新型N-取代2-(1H-苯并三唑-1-基)-乙酰肼衍生物的开发,具有显著的抗菌和抗真菌活性。这些化合物是通过苯并三唑经过一系列反应,包括与乙酸氯乙酯和水合肼反应,进一步与不同的磺酰氯和苯甲酰氯反应而合成的。这展示了该化合物在创造新的抗菌剂方面的潜力(Patel, Garg, & Sen, 2012)。

配位化学

1H-苯并三唑-6-磺酰氯衍生物也在配位化学中找到了应用。例如,苯并三唑化合物已被用于通过与铱络合来捕获Dimroth偶氮/三唑中间体,展示了它们在金属有机框架和配位化合物研究中的相关性(Bohle, Chua, & Perepichka, 2013)。

安全和危害

未来方向

属性

IUPAC Name |

2H-benzotriazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCOCCEHDQASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569305 |

Source

|

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-sulfonyl Chloride | |

CAS RN |

70938-45-3 |

Source

|

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)